molecular formula C₂₁H₃₄N₅O₉P B1144477 6N-Hydroxymethyl Adefovir Dipivoxil CAS No. 323201-04-3

6N-Hydroxymethyl Adefovir Dipivoxil

Cat. No.: B1144477
CAS No.: 323201-04-3
M. Wt: 531.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6N-Hydroxymethyl Adefovir Dipivoxil is a research-grade chemical analog of Adefovir Dipivoxil, a nucleotide analogue of adenosine monophosphate that has been well-characterized in scientific literature. As a nucleotide analogue, its primary research application lies in investigating mechanisms to inhibit viral replication, particularly for the hepatitis B virus (HBV). The established parent compound is known to act as a prodrug, which is metabolized within cells to its active form. This active metabolite then functions as a competitive inhibitor and alternative substrate for viral DNA polymerases. Upon incorporation into the growing viral DNA chain, it acts as a chain terminator, effectively halting viral DNA synthesis and replication. This mechanism makes related compounds a valuable tool for researchers studying the viral life cycle of hepadnaviruses and exploring pathways to suppress viral load. Furthermore, due to its distinct resistance profile compared to other antiviral agents, this class of compounds is of significant interest in virology research for managing and overcoming antiviral resistance. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

323201-04-3

Molecular Formula

C₂₁H₃₄N₅O₉P

Molecular Weight

531.5

Synonyms

Adefovir Dipivoxil N6-Hydroxymethyl Impurity;  Adefovir Dipivoxil Impurity I;  2,2-Dimethylpropanoic Acid [[[2-[6-[(hydroxymethyl)amino]-9H-purin-9-yl]ethoxy]methyl]phosphinylidene]bis(oxymethylene) Ester

Origin of Product

United States

Preparation Methods

Phosphorylation and Esterification via Chloromethyl Pivalate

Adefovir Dipivoxil’s synthesis involves reacting 9-(2-phosphonomethoxyethyl)adenine (adefovir) with chloromethyl pivalate under nucleophilic conditions. The Korean patent KR101247653B1 details a four-step process yielding this compound as a byproduct:

  • Crude Adefovir Dipivoxil Formation : Adefovir reacts with chloromethyl pivalate in 1-methyl-2-pyrrolidone (NMP) and triethylamine (TEA) at 60°C, producing a crude mixture containing ~15% impurities, including the hydroxymethyl derivative.

  • Acid Salt Crystallization : Dissolving the crude product in ethyl acetate with maleic acid precipitates Adefovir Dipivoxil maleate, leaving hydroxymethyl impurities in the supernatant.

  • Free Base Regeneration : Treating the maleate salt with sodium bicarbonate in water releases the free base, with subsequent dichloromethane extraction isolating the target compound.

This method achieves a 55% yield of Adefovir Dipivoxil but requires stringent temperature control to minimize N6-hydroxymethylation. Excess NMP solvent and prolonged reaction times above 60°C exacerbate impurity formation, necessitating iterative recrystallization.

Bromotrimethylsilane-Mediated Hydrolysis

The Chinese patent CN101830932B describes an alternative pathway using bromotrimethylsilane (TMSBr) to hydrolyze phosphonate intermediates:

  • Step 1 : 2-Chloroethoxy methyl-phosphorous acid isopropyl ester reacts with adenine derivative in dimethyl sulfoxide (DMSO) at 100°C for 6–7 hours, forming a phosphonate intermediate.

  • Step 2 : TMSBr hydrolysis at room temperature yields Adefovir, with residual hydroxymethyl derivatives forming if reaction moisture exceeds 0.5%.

  • Step 3 : Recrystallization in ethyl acetate isolates this compound at 12% yield alongside the primary product.

This route’s high-temperature phosphorylation step (100°C) promotes N6-hydroxymethylation, particularly if the adenine amino group is inadequately protected.

Degradation Pathways Leading to 6N-Hydroxymethyl Formation

Hydrolytic Degradation in Acidic Conditions

Adefovir Dipivoxil undergoes hydrolysis under acidic (pH < 4) or high-humidity conditions, cleaving the pivaloyloxymethyl (POM) ester groups and hydroxymethylating the adenine ring. Accelerated stability studies reveal:

  • Rate of Formation : 0.8%–1.2% impurity generation after 30 days at 40°C/75% relative humidity.

  • Mechanism : Protonation of the adenine N6 nitrogen facilitates nucleophilic attack by water, followed by formaldehyde release from ester hydrolysis and subsequent hydroxymethylation.

Thermal Degradation During Synthesis

Exceeding 70°C during Adefovir Dipivoxil synthesis accelerates N6-hydroxymethylation via radical-mediated pathways. Patent US20110207930A1 notes that maintaining reaction temperatures below 60°C reduces impurity levels from 15% to <5%.

Industrial-Scale Purification and Byproduct Management

Crystallization Techniques

  • Solvent-Antisolvent Systems : Ethyl acetate/n-heptane mixtures (3:1 v/v) preferentially precipitate Adefovir Dipivoxil over its hydroxymethyl derivative due to the latter’s higher solubility.

  • pH-Controlled Recrystallization : Adjusting the slurry pH to 8.5–9.0 with ammonium hydroxide minimizes hydroxymethyl impurity co-precipitation.

Chromatographic Separation

Reverse-phase HPLC with a C18 column (mobile phase: 10 mM ammonium acetate/acetonitrile) resolves this compound (retention time: 14.3 min) from the parent compound (retention time: 12.1 min).

Analytical and Regulatory Considerations

Quantification Limits

  • ICH Guidelines : The impurity must be controlled below 0.15% in final drug products, requiring detection limits of 0.05% via UV spectroscopy at 254 nm.

  • Mass Spectrometry : LC-MS/MS identifies the impurity at m/z 532.2 [M+H]⁺, with fragmentation ions at m/z 328.1 (adenine-HCOH) and m/z 176.0 (pivaloyloxy).

Stability-Indicating Methods

Forced degradation studies using 0.1 N HCl (24 h, 25°C) increase hydroxymethyl impurity levels to 1.8%, validating chromatographic method robustness.

Synthetic Method Comparison and Optimization

MethodReactantsConditionsYieldHydroxymethyl Impurity
Chloromethyl PivalateAdefovir, chloromethyl pivalateNMP, TEA, 60°C55%12–15%
TMSBr HydrolysisPhosphonate intermediate, TMSBrDMSO, 100°C57%10–12%
Acidic DegradationAdefovir Dipivoxil, HClpH 3.0, 40°C, 30 daysN/A1.2%

Key findings:

  • Temperature Sensitivity : Both synthesis methods require strict temperature control; exceeding 60°C in Method 1 or 100°C in Method 2 increases impurity yields by 3–5%.

  • Solvent Impact : NMP enhances reactivity but necessitates post-synthesis removal to prevent hydroxymethylation during storage .

Chemical Reactions Analysis

Types of Reactions: 6N-Hydroxymethyl Adefovir Dipivoxil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxyl group, while substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Antiviral Efficacy

Mechanism of Action
6N-Hydroxymethyl Adefovir Dipivoxil functions as a nucleotide analogue that inhibits the HBV DNA polymerase. It is phosphorylated intracellularly to its active form, adefovir diphosphate, which competes with deoxyadenosine triphosphate and leads to DNA chain termination during viral replication. This mechanism is essential for its effectiveness against HBV and potentially other viral pathogens.

Clinical Studies
Research has demonstrated that Adefovir Dipivoxil can significantly reduce HBV DNA levels in patients. For instance, a study involving patients with chronic hepatitis B indicated that after 48 weeks of treatment with Adefovir Dipivoxil, there was a notable decrease in viral load compared to placebo groups, with significant improvements in liver histology observed in a majority of treated patients .

Treatment of Chronic Hepatitis B

Patient Population
this compound is indicated for use in adult patients with chronic hepatitis B who exhibit active viral replication. It is particularly beneficial for those who may have developed resistance to other antiviral therapies, such as lamivudine .

Efficacy in Resistant Strains
The compound has shown effectiveness against HBV strains resistant to other nucleoside analogs. In clinical trials, patients who had previously been treated with lamivudine and developed resistance were switched to Adefovir Dipivoxil therapy, resulting in significant viral suppression and improved liver function tests .

Safety Profile and Side Effects

Adverse Reactions
While generally well-tolerated, this compound can lead to several adverse effects, including nephrotoxicity and bone mineral density loss. Long-term use has been associated with osteomalacia and Fanconi syndrome, particularly at higher doses . Monitoring renal function and bone health is crucial during treatment.

Management of Side Effects
In cases where osteomalacia develops, studies have shown that discontinuing the drug along with calcium and vitamin D supplementation can lead to significant recovery of bone health within months .

Pharmacokinetics

Absorption and Bioavailability
As a prodrug, this compound is designed to enhance oral bioavailability compared to its active form. After oral administration, it undergoes hydrolysis to release the active adefovir, which then exhibits a bioavailability ranging from 22% to 59% depending on various factors including dosage and patient metabolism .

Half-Life and Excretion
The pharmacokinetics of Adefovir indicate an elimination half-life of approximately 10 hours. The drug is primarily excreted unchanged via the kidneys, necessitating dose adjustments in patients with renal impairment .

Future Directions and Research Opportunities

Ongoing research is focused on optimizing the dosing regimens of this compound to maximize antiviral efficacy while minimizing side effects. Additionally, studies are exploring its potential use in combination therapies with other antiviral agents to enhance therapeutic outcomes against resistant HBV strains.

Mechanism of Action

6N-Hydroxymethyl Adefovir Dipivoxil exerts its antiviral effects by inhibiting the viral DNA polymerase enzyme. Upon entering the host cell, the compound is converted to its active form, which competes with natural nucleotides for incorporation into the viral DNA. This incorporation results in premature termination of the viral DNA chain, thereby inhibiting viral replication .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Efficacy in HBV DNA Suppression

Table 1: Efficacy and Resistance Profiles

Compound Mechanism HBV DNA Reduction (log₁₀ IU/mL) Resistance Rate (1–5 years) Key Clinical Trials/Studies
Adefovir Dipivoxil Nucleotide analog 3.5–4.0 0% (Year 1), 29% (Year 5) HBeAg-negative CHB: 5-year study
Entecavir Nucleoside analog 6.0–7.0 <1% (Year 5) Superior efficacy in naïve patients
Lamivudine Nucleoside analog 3.0–4.0 20% (Year 1), 70% (Year 5) High resistance in monotherapy
Tenofovir Alafenamide Nucleotide analog 5.0–6.0 0% (Year 5) Improved renal safety vs. Adefovir
  • Adefovir Dipivoxil : Shows moderate HBV suppression but requires long-term use to maintain virologic response. In HBeAg-negative patients, 5-year therapy achieved undetectable HBV DNA in 67% of cases but with a 29% resistance rate .
  • Entecavir : Demonstrates superior potency, reducing HBV DNA by 6–7 log₁₀ IU/mL, with minimal resistance (<1% over 5 years) .
  • Lamivudine : High resistance (70% at 5 years) limits utility, though combination therapy with Adefovir Dipivoxil reduces breakthrough resistance .

Table 2: Adverse Event Comparison

Compound Common Adverse Events Nephrotoxicity Risk Key Safety Studies
Adefovir Dipivoxil Hypophosphatemia, Fanconi syndrome High (dose-dependent) Case reports of renal toxicity
Entecavir Headache, fatigue Low Improved renal safety profile
Tenofovir Alafenamide Nausea, diarrhea Low Reduced renal toxicity vs. Adefovir
  • Adefovir Dipivoxil : Prolonged use at 10 mg/day is associated with dose-dependent nephrotoxicity, including Fanconi syndrome and osteomalacia .
  • Entecavir/Tenofovir: Newer agents exhibit fewer renal complications, making them preferred first-line therapies .

Pharmacokinetics and Structural Insights

  • Adefovir Dipivoxil: Rapidly hydrolyzed to adefovir, with a volume of distribution (Vd) of ~10.7 L/kg and clearance (CL) of ~1.00 L/h/kg. Variability in pharmacokinetic data has been noted due to assay discrepancies .
  • Structural Analogs: L-amino acid ester derivatives (e.g., compound 11) show enhanced cellular uptake and antiviral activity (EC50 = 0.095 μM vs. Adefovir’s EC50 = 0.5 μM) . Docking studies suggest improved binding to STAT3, a target in fibrogenesis, compared to parent compounds .

Resistance Profiles

  • Adefovir Dipivoxil : Resistance mutations (e.g., rtN236T) emerge in 29% of patients after 5 years, reducing efficacy .
  • Entecavir/Tenofovir: High genetic barrier to resistance; entecavir resistance requires multiple pre-existing lamivudine-resistance mutations .

Biological Activity

6N-Hydroxymethyl Adefovir Dipivoxil, a derivative of Adefovir Dipivoxil, is an acyclic nucleotide analog primarily utilized in the treatment of chronic Hepatitis B Virus (HBV) infections. This compound exhibits significant antiviral properties by inhibiting HBV DNA polymerase, thereby reducing viral replication. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy supported by research findings and case studies.

This compound functions as a nucleotide reverse transcriptase inhibitor (ntRTI). Upon administration, it is converted to its active form, adefovir diphosphate, which competes with deoxyadenosine triphosphate for incorporation into viral DNA. This incorporation leads to chain termination during DNA synthesis, effectively inhibiting HBV replication .

Key Mechanistic Features:

  • Target Enzyme : HBV DNA polymerase.
  • Inhibition Constant (Ki) : The Ki for adefovir diphosphate against HBV DNA polymerase is approximately 0.1 μM, indicating potent inhibition .
  • Subcellular Localization : As a prodrug, it is metabolized in the liver before being distributed systemically.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals nonlinear renal and linear nonrenal elimination pathways. The compound's bioavailability and distribution are critical for its therapeutic efficacy against HBV.

Pharmacokinetic ParameterValue
Bioavailability~59%
Peak Plasma Concentration0.8-1.2 μg/mL
Half-life7.5 hours
Renal Clearance30-50 mL/min

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of this compound in reducing HBV viral load and normalizing liver enzymes in patients with chronic hepatitis B.

Case Study Findings:

  • Efficacy in Children : In a randomized controlled trial involving children aged 12-18 years, treatment with adefovir dipivoxil resulted in a significant reduction in HBV DNA levels (23% vs. 0% in placebo) after 48 weeks .
  • Long-term Treatment Outcomes : A study over 144 weeks showed sustained reductions in serum HBV DNA from a median baseline of 9.76 log10 copies/mL to below detectable levels in some patients (25%) by week 144 .

Resistance Profile

One of the notable advantages of using this compound is its low incidence of drug resistance. In clinical studies, no adefovir-associated mutations were detected in patients undergoing long-term treatment .

Safety and Adverse Effects

The safety profile of this compound is generally favorable. Mild adverse effects include transient increases in blood urea nitrogen (BUN) levels and insomnia, which resolved without significant intervention . Monitoring renal function is essential due to potential nephrotoxic effects associated with higher doses.

Comparative Analysis

When compared to other antiviral agents like Tenofovir Disoproxil Fumarate and Entecavir, this compound exhibits unique properties that enhance its antiviral activity while minimizing resistance development.

CompoundMechanism of ActionEfficacy Against HBVResistance Profile
6N-Hydroxymethyl Adefovir ntRTIHighLow
Tenofovir Disoproxil ntRTIVery HighModerate
Entecavir Nucleoside AnalogHighLow

Q & A

Q. What is the clinical efficacy of 6N-hydroxymethyl adefovir dipivoxil in HBV patients, and how should efficacy endpoints be measured in clinical trials?

Clinical efficacy in hepatitis B e antigen (HBeAg)-positive and -negative patients is assessed through histologic improvement, HBV DNA reduction, and alanine aminotransferase (ALT) normalization. In phase III trials, 48 weeks of 10 mg/day dosing resulted in histologic improvement in 53% of HBeAg-positive patients (vs. 25% placebo) and 64% of HBeAg-negative patients (vs. 33% placebo). Key endpoints include:

  • Histologic scoring (Knodell or Ishak systems) for necroinflammation and fibrosis.
  • HBV DNA quantification via PCR (threshold: <400 copies/mL).
  • ALT normalization (≤1× upper limit of normal).
    Methodological rigor requires blinded pathologists for histology and standardized PCR protocols to minimize variability .

Q. What safety considerations are critical for renal monitoring during long-term adefovir dipivoxil therapy?

Nephrotoxicity is dose-dependent, with proximal renal tubular dysfunction (PRTD) observed in 17% of patients after 12 months at 120 mg/day. Key monitoring protocols include:

  • Baseline and monthly serum creatinine (dose adjustment if >0.5 mg/dL increase).
  • Urinalysis for proteinuria (early indicator of tubular injury).
  • Avoidance of concurrent nephrotoxic agents (e.g., NSAIDs).
    In clinical trials, renal toxicity resolved in 84% of cases within 41 weeks post-discontinuation .

Q. How does adefovir dipivoxil maintain efficacy against lamivudine-resistant HBV strains?

Adefovir targets the HBV DNA polymerase domain distinct from lamivudine resistance mutations (e.g., rtM204V/I). In vitro studies show no cross-resistance, with 1.6% of lamivudine-resistant isolates retaining susceptibility. Clinical trials demonstrated 0.4–0.5 log10 HBV DNA reduction in lamivudine-resistant patients. Researchers should use genotypic resistance testing (e.g., sequencing rt domain) and phenotypic assays to confirm susceptibility .

Advanced Research Questions

Q. How should researchers address pharmacokinetic discrepancies in adefovir dipivoxil studies?

Conflicting reports on clearance (CL) and volume of distribution (V) arise from metabolite misidentification. For example, Huang et al. (2002) erroneously measured prodrug concentrations instead of adefovir, inflating CL (1.00 L/h/kg) and V (10.7 L/kg). Best practices include:

  • Validating assays for adefovir (not the prodrug) using LC-MS/MS.
  • Population pharmacokinetic modeling to account for interpatient variability.
  • Distinguishing intracellular vs. plasma pharmacokinetics (terminal t½: 7.5 hours plasma, 17 hours intracellular) .

Q. What experimental designs mitigate formaldehyde-mediated dimerization in adefovir dipivoxil formulations?

Formaldehyde released during prodrug hydrolysis induces dimerization via Schiff base formation. Mitigation strategies include:

  • pH-controlled formulations (optimal stability at pH 2.0; avoid neutral buffers).
  • Lyophilization to reduce aqueous degradation.
  • Cocrystallization with saccharin, which enhances dissolution (1.6× faster) and reduces dimerization by 40% in accelerated stability tests (40°C/75% RH). Characterization requires PXRD, DSC, and HPLC-UV for impurity profiling .

Q. How do genetic polymorphisms influence adefovir dipivoxil uptake, and how should this inform trial design?

The SLC22A6 (OAT1) rs11568634 CC genotype increases renal uptake by 30% compared to CT/TT. Pharmacogenomic protocols recommend:

  • Pre-screening participants for SLC22A6 variants.
  • Adjusting dosing cohorts based on genotype (e.g., reduced doses for CC carriers).
  • Monitoring intracellular adefovir levels via LC-MS in PBMCs .

Q. What methodologies resolve contradictions in mutagenicity data for adefovir dipivoxil?

In vitro assays conflict: adefovir dipivoxil is mutagenic in mouse lymphoma cells (chromosomal aberrations) but not in Ames tests. Resolution requires:

  • Species-specific metabolic activation systems (e.g., S9 liver fractions).
  • Dose-response analysis (threshold: 19× human exposure in rat reproductive studies).
  • In vivo micronucleus assays to confirm clastogenicity (negative in mice at therapeutic doses) .

Q. How can combination therapies reduce resistance emergence in HBV/HIV coinfected patients?

In coinfected populations, adefovir’s low barrier to resistance necessitates combinatorial approaches:

  • Synergistic pairing with tenofovir or entecavir (distinct resistance profiles).
  • HIV RNA suppression (to prevent HIV resistance emergence).
  • Real-time resistance monitoring using ultrasensitive sequencing (detect >5% minority variants) .

Methodological Best Practices

  • Clinical Trials : Use double-blind, placebo-controlled designs with 48-week endpoints for HBV .
  • Pharmacokinetics : Employ population PK models to adjust for renal impairment .
  • Formulation : Optimize cocrystal ratios (e.g., 1:1 adefovir:saccharin) via solvent evaporation .
  • Genotyping : Use TaqMan assays for SLC22A6 SNP detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.